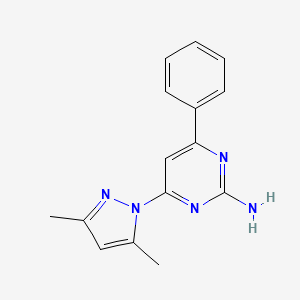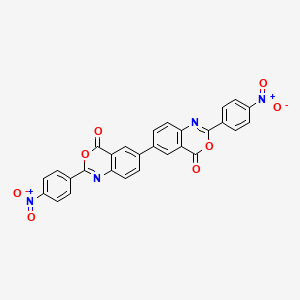![molecular formula C25H22N2O2S B5010282 N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide](/img/structure/B5010282.png)
N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide, also known as DPA-714, is a compound that has gained attention in the scientific community due to its potential applications in imaging and diagnosis of neuroinflammation.
Mécanisme D'action
N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide binds to the TSPO, which is located on the outer mitochondrial membrane of activated microglia and astrocytes. This binding leads to the activation of the immune response and the production of proinflammatory cytokines. This compound also has an anti-inflammatory effect by inhibiting the production of nitric oxide and reducing the expression of proinflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in animal models of neuroinflammation. It has been reported to reduce the expression of proinflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) and inhibit the production of nitric oxide. This compound has also been shown to reduce the activation of microglia and astrocytes, which are involved in neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide has several advantages for lab experiments. It has a high affinity for the TSPO and can be used for the visualization of neuroinflammation using PET imaging. This compound is also stable and has a long half-life, which makes it suitable for in vivo studies. However, this compound has some limitations for lab experiments. It is a radioactive compound and requires special handling and disposal procedures. This compound also has a high cost, which can limit its use in some research studies.
Orientations Futures
There are several future directions for the use of N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide in scientific research. One potential application is the use of this compound for the early diagnosis of neurodegenerative diseases. This compound could also be used to monitor the progression of neuroinflammation in response to treatment. Another future direction is the development of new TSPO ligands with improved pharmacokinetic properties and lower cost. These ligands could be used for the visualization of neuroinflammation and the development of new treatments for neurodegenerative diseases.
Conclusion:
This compound is a compound that has potential applications in imaging and diagnosis of neuroinflammation. Its high affinity for the TSPO makes it suitable for PET imaging and the visualization of neuroinflammation. This compound has anti-inflammatory effects and has been shown to reduce the activation of microglia and astrocytes. Although this compound has some limitations for lab experiments, its potential applications in scientific research make it an important compound for future studies.
Méthodes De Synthèse
The synthesis of N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide involves the reaction of 2-bromo-N-(2,3-dimethylphenyl)acetamide with 4,5-diphenyl-2-thioxoimidazolidin-1-ylidene)malononitrile in the presence of a base. The resulting compound is then treated with sodium methoxide to yield this compound.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide has been extensively studied for its potential use in imaging and diagnosis of neuroinflammation. Neuroinflammation is a common feature of several neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound binds to the translocator protein (TSPO) that is upregulated in activated microglia and astrocytes, which are involved in neuroinflammation. This binding allows for the visualization of neuroinflammation using positron emission tomography (PET) imaging.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2S/c1-17-10-9-15-21(18(17)2)26-22(28)16-30-25-27-23(19-11-5-3-6-12-19)24(29-25)20-13-7-4-8-14-20/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTMWVYROVYKDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[3-(trifluoromethyl)benzyl]methanamine](/img/structure/B5010201.png)
![ethyl 1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinecarboxylate](/img/structure/B5010208.png)

![4-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5010214.png)
![N'-[(2-phenylcyclopropyl)carbonyl]-2-thiophenecarbohydrazide](/img/structure/B5010230.png)
![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide](/img/structure/B5010233.png)

![2-{3-[1-(2-methoxyethyl)-1H-pyrazol-3-yl]phenyl}-1,3-thiazole](/img/structure/B5010248.png)
![N-[5-({[4-(diethylamino)phenyl]amino}sulfonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5010256.png)


![6-(2-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5010274.png)

![4-amino-N-(2-{[(2-nitrophenyl)sulfonyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5010283.png)